Hydrophobicity Balance: Intermediate LogP Between TEG-Diacetate and Oxydibutyl Diacetate
5,8,11-Trioxapentadeca-1,15-diyl diacetate exhibits an XLogP3 of 1.0, which is intermediate between triethylene glycol diacetate (XLogP3: -0.3) and 4,4'-oxydibutyl diacetate (XLogP3: 1.3) [1][2][3]. This intermediate hydrophobicity is conferred by the presence of both a polar triethylene glycol core and hydrophobic butylene spacers, a structural feature absent in either comparator.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Triethylene glycol diacetate (XLogP3 = -0.3); 4,4'-Oxydibutyl diacetate (XLogP3 = 1.3) |
| Quantified Difference | ΔLogP = +1.3 vs. TEG-diacetate; ΔLogP = -0.3 vs. oxydibutyl diacetate |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
This intermediate LogP directly impacts polymer compatibility: TEG-diacetate (LogP -0.3) may be too hydrophilic for hydrophobic polymers, while oxydibutyl diacetate (LogP 1.3) may lack sufficient polarity for mid-polar matrices; the target compound's balanced LogP of 1.0 addresses this gap.
- [1] PubChem. (2025). Compound Summary for CID 44148795: 5,8,11-Trioxapentadeca-1,15-diyl diacetate. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 8098: Triethylene glycol diacetate. National Library of Medicine. View Source
- [3] PubChem. (2025). Compound Summary for CID 70232: 4,4'-Oxydibutyl diacetate. National Library of Medicine. View Source
